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Compound of Interest

Compound Name: Tryptophanase

Cat. No.: B13386457 Get Quote

Application Note: Tryptophanase (EC 4.1.99.1) is a pyridoxal-5'-phosphate (PLP) dependent

enzyme that catalyzes the degradation of L-tryptophan to indole, pyruvate, and ammonia. This

enzyme is of significant interest to researchers in microbiology, biochemistry, and drug

development due to its role in bacterial signaling and metabolism. Indole, a product of the

tryptophanase reaction, acts as an intercellular signaling molecule in many bacterial species,

influencing processes such as biofilm formation, drug resistance, and virulence. Understanding

the purification and characterization of tryptophanase is crucial for developing inhibitors that

could serve as novel antimicrobial agents. This document provides a detailed protocol for the

purification of tryptophanase from bacterial cultures, particularly Escherichia coli.

Data Presentation: Purification Summary
The following table summarizes the purification of tryptophanase from a bacterial culture. The

data presented is representative of a typical purification scheme.
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Purification
Step

Total
Protein
(mg)

Total
Activity
(Units)

Specific
Activity
(Units/mg)

Yield (%)
Purification
Fold

Crude Cell

Lysate
1500 1800 1.2 100 1

Ammonium

Sulfate (35-

80%)

450 1440 3.2 80 2.7

Anion

Exchange

(DEAE-

Sepharose)

90 1080 12 60 10

Hydrophobic

Interaction

(Phenyl-

Sepharose)

25 720 28.8 40 24

Gel Filtration

(Sephadex

G-200)

10 540 54 30 45

Experimental Protocols
Bacterial Culture and Harvest

Inoculate a suitable volume of Luria-Bertani (LB) broth with an E. coli strain known to

express tryptophanase (e.g., E. coli K-12).

Incubate the culture at 37°C with vigorous shaking until it reaches the late logarithmic phase

of growth (OD600 ≈ 0.8-1.0).

Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and wash the cell pellet with a cold buffer (e.g., 50 mM potassium

phosphate, pH 7.5).
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Centrifuge again under the same conditions and store the cell pellet at -80°C until further

use.

Cell Lysis
Thaw the frozen cell pellet on ice and resuspend it in 4 volumes of ice-cold Lysis Buffer (50

mM Potassium Phosphate pH 7.8, 500 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA,

and 1 mM PMSF).[1]

Disrupt the cells by sonication on ice. Use short bursts of 30 seconds followed by 30-60

second cooling intervals to prevent overheating and protein denaturation.[2]

Continue sonication until the cell suspension becomes translucent.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[1]

Carefully collect the supernatant, which contains the crude protein extract.

Ammonium Sulfate Precipitation
Slowly add solid ammonium sulfate to the crude extract on ice with gentle stirring to achieve

35% saturation.

Allow the mixture to equilibrate for at least 1 hour on ice to precipitate unwanted proteins.

Centrifuge at 20,000 x g for 30 minutes at 4°C and discard the pellet.

Add more solid ammonium sulfate to the supernatant to bring the final concentration to 80%

saturation.[1]

Stir gently on ice for at least 1 hour to precipitate the tryptophanase.

Collect the precipitated protein by centrifugation at 20,000 x g for 30 minutes at 4°C.

Resuspend the pellet in a minimal volume of Dialysis Buffer (10 mM Potassium Phosphate

pH 7.8, 1 mM DTT, 0.1 mM EDTA).[1]

Dialysis
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Transfer the resuspended protein solution into a dialysis tubing with an appropriate

molecular weight cut-off (e.g., 10-12 kDa).

Dialyze against 100 volumes of Dialysis Buffer overnight at 4°C with at least two buffer

changes to remove the ammonium sulfate.

Anion Exchange Chromatography
Equilibrate a DEAE-Sepharose column with Buffer B (10 mM Potassium Phosphate pH 7.8,

1 mM DTT, 0.1 mM EDTA).[1]

Load the dialyzed protein sample onto the column.

Wash the column with several volumes of Buffer B to remove unbound proteins.

Elute the bound proteins with a linear gradient of increasing salt concentration, from 0 to 1 M

Potassium Phosphate in Buffer B.[1]

Collect fractions and assay for tryptophanase activity. Pool the active fractions.

Hydrophobic Interaction Chromatography
Add solid ammonium sulfate to the pooled active fractions to a final concentration of 1 M.[1]

Equilibrate a Phenyl-Sepharose column with Buffer D (20 mM Potassium Phosphate pH 7.8,

1 M Ammonium Sulfate, 1 mM DTT, 0.1 mM EDTA).[1]

Load the sample onto the column.

Wash the column with Buffer D until the absorbance at 280 nm returns to baseline.

Elute the tryptophanase with a decreasing linear gradient of ammonium sulfate from 1 M to

0 M in Buffer E (20 mM Potassium Phosphate pH 7.8, 1 mM DTT, 0.1 mM EDTA).[1]

Collect fractions and assay for tryptophanase activity. Pool the active fractions.

Gel Filtration Chromatography
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Concentrate the pooled active fractions from the hydrophobic interaction step using an

appropriate method (e.g., ultrafiltration).

Equilibrate a Sephadex G-200 column with Elution Buffer (50 mM Tris-HCl pH 7.4, 300 mM

NaCl).[3]

Load the concentrated sample onto the column.

Elute the proteins with the Elution Buffer at a constant flow rate.

Collect fractions and assay for tryptophanase activity. Pool the fractions containing pure

tryptophanase.

Tryptophanase Activity Assay
This assay is based on the colorimetric determination of indole produced from the enzymatic

degradation of L-tryptophan.[4]

Reagents:

1 M Potassium Phosphate Buffer, pH 8.3

0.81 mM Pyridoxal-5'-Phosphate (PLP)

50 mM L-Tryptophan

5% (w/v) p-Dimethylaminobenzaldehyde (DMAB) in ethanol

859 mM Hydrochloric Acid-Alcohol Reagent

Toluene

Procedure:

1. Prepare a reaction mixture containing 200 mM potassium phosphate, 0.041 mM PLP, and

5 mM L-tryptophan in a final volume of 1.0 ml.

2. Add an appropriate amount of the enzyme sample to initiate the reaction.
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3. Incubate at 37°C for 10 minutes.

4. Stop the reaction by adding 0.5 ml of 100% (w/v) Trichloroacetic Acid (TCA).

5. Add 2.0 ml of toluene to each tube and vortex vigorously to extract the indole into the

organic phase.

6. Allow the phases to separate.

7. Take a 0.2 ml aliquot of the upper toluene layer and transfer it to a new tube.

8. Add 1.0 ml of DMAB reagent and 8.8 ml of the acid-alcohol reagent.

9. Mix and let the color develop for 10 minutes at room temperature.

10. Measure the absorbance at 540 nm.

Unit Definition: One unit of tryptophanase activity is defined as the amount of enzyme that

produces 1 µg of indole from L-tryptophan per minute at pH 8.3 and 37°C.[4]

Mandatory Visualizations
Tryptophanase Purification Workflow
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Phenotypic Responses
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13386457#protocol-for-tryptophanase-purification-
from-bacterial-cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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